molecular formula C10H16O B1582844 alpha-Pinene-oxide CAS No. 72936-74-4

alpha-Pinene-oxide

Cat. No. B1582844
CAS RN: 72936-74-4
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-KEMUHUQJSA-N
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Patent
US04052341

Procedure details

To a rapidly stirred refluxing suspension of 7.5 g (0.055 mole) of zinc chloride (anhydrous) in 1000 ml of benzene there was added 304 g (2.0 moles) of α-pinene epoxide over 1.0-1.25 hour period. The resultant mixture was heated at reflux (86° C) for 1.0-1.5 hours, cooled to 25° C and then poured into 400 ml of 5% sodium carbonate solution. The aqueous layer was drawn off and the benzene layer washed twice with 400 ml of brine. The solvent was removed and the oil fractionally distilled to give campholenic aldehyde: 193.2 g (70.2% yield), bp 51°-52° C (1.5 mm); nD20 1.4658; mol wt. 152 (ms); nmr, 0.8δ (3H, s), 1.0 (3H, s), 1.6 (3H, broad s, olefinic CH3), 2.1-2.6 (4H, broad complex), 5.2 (1H, broad multiplet, olefinic H), 9.7 (1H, doublet of doublets, J~3.5 + 1.5 Hz, aldehyde H); ir, 3020, 2700, 1714, 790 cm-1.
Quantity
304 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four
Quantity
7.5 g
Type
catalyst
Reaction Step Four
Yield
70.2%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH:5]2[C:6]3([CH3:10])[O:9][CH:7]3[CH2:8][CH:3]1[CH2:4]2.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[CH3:4][C:5]1[C:2]([CH3:1])([CH3:11])[CH:3]([CH2:8][CH:7]=[O:9])[CH2:10][CH:6]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
304 g
Type
reactant
Smiles
CC1(C2CC1C3(C(C2)O3)C)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
86 °C
Stirring
Type
CUSTOM
Details
To a rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
WASH
Type
WASH
Details
the benzene layer washed twice with 400 ml of brine
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the oil fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC(C1(C)C)CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04052341

Procedure details

To a rapidly stirred refluxing suspension of 7.5 g (0.055 mole) of zinc chloride (anhydrous) in 1000 ml of benzene there was added 304 g (2.0 moles) of α-pinene epoxide over 1.0-1.25 hour period. The resultant mixture was heated at reflux (86° C) for 1.0-1.5 hours, cooled to 25° C and then poured into 400 ml of 5% sodium carbonate solution. The aqueous layer was drawn off and the benzene layer washed twice with 400 ml of brine. The solvent was removed and the oil fractionally distilled to give campholenic aldehyde: 193.2 g (70.2% yield), bp 51°-52° C (1.5 mm); nD20 1.4658; mol wt. 152 (ms); nmr, 0.8δ (3H, s), 1.0 (3H, s), 1.6 (3H, broad s, olefinic CH3), 2.1-2.6 (4H, broad complex), 5.2 (1H, broad multiplet, olefinic H), 9.7 (1H, doublet of doublets, J~3.5 + 1.5 Hz, aldehyde H); ir, 3020, 2700, 1714, 790 cm-1.
Quantity
304 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four
Quantity
7.5 g
Type
catalyst
Reaction Step Four
Yield
70.2%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH:5]2[C:6]3([CH3:10])[O:9][CH:7]3[CH2:8][CH:3]1[CH2:4]2.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[CH3:4][C:5]1[C:2]([CH3:1])([CH3:11])[CH:3]([CH2:8][CH:7]=[O:9])[CH2:10][CH:6]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
304 g
Type
reactant
Smiles
CC1(C2CC1C3(C(C2)O3)C)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
86 °C
Stirring
Type
CUSTOM
Details
To a rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
WASH
Type
WASH
Details
the benzene layer washed twice with 400 ml of brine
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the oil fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC(C1(C)C)CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.